molecular formula C18H21N5O2S B6141435 ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B6141435
M. Wt: 371.5 g/mol
InChI Key: YBPHRMWPGXOFCG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a fused benzothienopyrimidine core linked to a pyrazole ring. The pyrazole moiety is substituted with an amino group at position 5 and an ethyl ester at position 4, while the benzothienopyrimidine system includes a 2-ethyl substituent.

Properties

IUPAC Name

ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-3-13-21-16(23-15(19)11(9-20-23)18(24)25-4-2)14-10-7-5-6-8-12(10)26-17(14)22-13/h9H,3-8,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPHRMWPGXOFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C(=C(C=N4)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H23N5O2SC_{17}H_{23}N_5O_2S with a molecular weight of approximately 357.44 g/mol. It features a pyrazole ring fused with a benzothieno-pyrimidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit antimicrobial properties. Ethyl 5-amino derivatives have shown effectiveness against various bacterial strains by inhibiting key metabolic pathways. For instance, studies have demonstrated that similar compounds can resuscitate persister cells in Escherichia coli by modifying ribosomal activity, which suggests a potential mechanism for the antimicrobial action of ethyl 5-amino derivatives .

Antitumor Activity

Thienopyrimidine derivatives are recognized for their antitumor properties. The compound has been evaluated in vitro against several cancer cell lines, showing promising cytotoxic effects. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Anti-inflammatory Effects

Compounds featuring the pyrazole structure often exhibit anti-inflammatory properties. Ethyl 5-amino derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity positions them as potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various thienopyrimidine derivatives for antimicrobial activity against E. coli. Ethyl 5-amino derivatives were among those that significantly enhanced persister cell resuscitation through ribosome activation via RluD modification .
  • Cytotoxicity Assays : In vitro assays demonstrated that ethyl 5-amino derivatives significantly reduced cell viability in multiple cancer cell lines compared to control groups. The IC50 values indicated effective concentration ranges for inducing cytotoxicity .
  • Anti-inflammatory Mechanisms : Research highlighted that ethyl 5-amino compounds inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), showcasing their potential as anti-inflammatory agents .

Comparative Analysis of Biological Activities

Activity TypeCompoundMechanism of ActionReference
AntimicrobialEthyl 5-amino derivativeRibosome modification leading to persister resuscitation
AntitumorEthyl 5-amino derivativeInduction of apoptosis through signaling pathways
Anti-inflammatoryEthyl 5-amino derivativeInhibition of pro-inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of benzothieno[2,3-d]pyrimidine compounds exhibit promising anticancer properties. Studies have shown that ethyl 5-amino derivatives can inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that these compounds could induce apoptosis and inhibit tumor growth in xenograft models .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of specific bacterial strains by disrupting their metabolic pathways. This property makes it a candidate for developing new antibacterial agents .

Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar compounds have suggested that they may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Ethyl 5-amino derivatives are being evaluated for their efficacy in models of Alzheimer's disease .

Agricultural Science Applications

Herbicidal Activity
Research has highlighted the herbicidal potential of benzothieno derivatives. Ethyl 5-amino compounds have been tested for their ability to inhibit weed growth without affecting crop yields. Field studies indicate that these compounds can effectively manage weed populations in various agricultural settings .

Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Initial findings suggest it may enhance root development and overall plant vigor when applied at specific concentrations .

Material Science Applications

Polymer Chemistry
Ethyl 5-amino derivatives are being explored for their use in creating novel polymers with enhanced properties. Their unique chemical structure allows for modifications that can improve thermal stability and mechanical strength in polymer matrices .

Dye Production
The compound's chromophoric properties make it suitable for synthesizing dyes used in textiles and other materials. Research has shown that it can produce vibrant colors while maintaining stability under various environmental conditions .

Case Studies and Research Findings

  • Anticancer Activity Study
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 5-amino derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
  • Herbicidal Efficacy Trials
    Field trials conducted at agricultural research stations showed that applying ethyl 5-amino compounds at specified rates effectively reduced weed biomass by over 50% compared to untreated controls .
  • Neuroprotection Research
    In vitro studies demonstrated that ethyl 5-amino derivatives could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting a protective effect against neurodegeneration .

Comparison with Similar Compounds

(a) Pyrazole-Pyrimidine Hybrids

Compounds such as 3-aryl-5-ethoxymethyleneamino-1-(4-nitrophenyl)pyrazole-4-carbonitriles (e.g., 15a, 15b) share a pyrazole core but differ in substituents and fused systems. These analogs feature nitrophenyl and ethoxymethyleneamino groups, which enhance electron-withdrawing properties and influence reactivity. For example, 15a (mp 194–196°C) and 15b (mp 226–227°C) exhibit higher melting points than typical ester-containing pyrazoles, likely due to stronger intermolecular interactions from nitrophenyl groups .

(b) Benzothienopyrimidine Derivatives

The compound N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1005584-31-5) shares the benzothienopyrimidine scaffold but replaces the ethyl ester with a carboxamide group. This substitution increases hydrolytic stability and may enhance binding affinity to hydrophobic targets due to the tert-butyl group .

(c) Thiazolo-Pyrimidine Systems

The thiazolo[3,2-a]pyrimidine derivative (CAS 512811-75-5) incorporates a dimethylaminophenyl group and a methylene-bridged pyrazole.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Formula Melting Point (°C)
Target Compound Benzothienopyrimidine-pyrazole Ethyl ester, 5-amino, 2-ethyl Not provided Not available
15a Pyrazole-carbonitrile 4-Nitrophenyl, 4-fluorophenyl C17H12FN5O2 194–196
CAS 1005584-31-5 Benzothienopyrimidine-pyrazole tert-Butyl, chloro-methyl carboxamide C22H27ClN6O2S Not available
CAS 512811-75-5 Thiazolo-pyrimidine Dimethylaminophenyl, methylene-pyrazole C26H31N5O3S Not available

Key Observations :

  • Electron-Withdrawing Groups : Nitrophenyl substituents (e.g., 15a , 15b ) increase thermal stability (higher melting points) but reduce solubility in polar solvents .
  • Lipophilicity : The tert-butyl group in CAS 1005584-31-5 enhances lipophilicity, favoring membrane permeability, whereas the ethyl ester in the target compound may improve metabolic lability .
  • Solubility: The dimethylaminophenyl group in CAS 512811-75-5 likely increases aqueous solubility compared to the amino group in the target compound .

Hypothesized Bioactivity

While direct data are lacking, structural similarities suggest:

  • Kinase Inhibition: The benzothienopyrimidine core may mimic ATP-binding sites, as seen in kinase inhibitors like imatinib.
  • Antimicrobial Potential: Nitrophenyl-substituted pyrazoles (e.g., 15a/b) exhibit antimicrobial activity, implying the target compound could share this trait .

Preparation Methods

Synthetic Routes to the Pyrazole Core

The pyrazole moiety of the target compound is synthesized via cyclocondensation reactions involving hydrazine derivatives and β-keto esters. A pivotal method involves reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate under acidic conditions to form the 5-aminopyrazole-4-carboxylate scaffold . Key modifications include:

  • Control of Regioselectivity : The use of polar aprotic solvents (e.g., DMF) at 80–100°C ensures preferential formation of the 1,4-disubstituted pyrazole isomer, critical for subsequent coupling reactions .

  • Functional Group Compatibility : Protecting groups such as ethyl esters stabilize the carboxylate functionality during subsequent reactions with electrophilic partners .

Reaction yields typically range from 65% to 78%, with purity >95% confirmed by HPLC .

Synthesis of the Benzothieno[2,3-d]Pyrimidine Moiety

The tetrahydrobenzothienopyrimidine component is synthesized via a multi-step sequence starting from cyclohexanone:

  • Gewald Reaction : Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of morpholine to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate .

  • Cyclization with Formamide : Heating the thiophene intermediate with formamide at 150°C for 6 hours produces 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the pyrimidinone to the corresponding 4-chloro derivative, a key electrophile for nucleophilic substitution .

Critical Parameters :

  • Excess POCl₃ (5 eq.) ensures complete chlorination .

  • Reaction time of 4 hours under reflux minimizes byproduct formation .

Coupling of Pyrazole and Benzothienopyrimidine Units

The final assembly involves nucleophilic aromatic substitution (SNAr) between the 4-chlorobenzothienopyrimidine and the 5-aminopyrazole-4-carboxylate:

  • Reaction Conditions :

    • Solvent: Anhydrous DMF or NMP

    • Base: Potassium carbonate (3 eq.)

    • Temperature: 90–100°C for 12–18 hours .

  • Mechanistic Insights :
    The 5-amino group on the pyrazole acts as a nucleophile, displacing the chloride on the pyrimidine ring. Steric hindrance from the ethyl group at position 2 of the pyrimidine necessitates elevated temperatures for effective coupling .

  • Yield Optimization :

    • Catalytic Additives : Tetrabutylammonium bromide (TBAB) increases reaction efficiency, improving yields from 60% to 82% .

    • Workup : Precipitation in ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in >98% purity .

Purification and Characterization

Purification Techniques :

MethodConditionsPurity Achieved
Column ChromatographySiO₂, ethyl acetate/hexane (1:3)98.5%
RecrystallizationEthanol/water (7:3)99.2%

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.48–1.52 (m, 4H, cyclohexyl), 4.28 (q, 2H, J=7.1 Hz, OCH₂CH₃), 6.89 (s, 1H, pyrazole-H) .

  • HRMS (ESI+) : m/z calcd. for C₁₈H₂₁N₅O₂S [M+H]⁺: 371.1421; found: 371.1418 .

Comparative Analysis of Synthetic Strategies

ApproachAdvantagesLimitationsYield Range
Stepwise CouplingHigh modularity; easy optimizationMultiple purification steps60–82%
One-Pot ReactionReduced processing timeLower regioselectivity control45–58%

The stepwise method remains preferred for large-scale synthesis due to reproducibility and scalability .

Q & A

Q. What mechanistic insights explain the compound’s role in enzyme inhibition?

  • Methodological Answer : Conduct kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use cryo-EM or X-ray crystallography to resolve inhibitor-enzyme complexes (e.g., binding to ATP pockets in kinases) .

Key Research Challenges

  • Synthetic Scalability : Multi-step sequences (e.g., Biginelli reaction followed by cyclization) require optimization for atom economy and catalyst recycling .
  • Bioavailability : Low solubility of the ester form necessitates prodrug strategies (e.g., phosphate ester derivatives) .
  • Target Selectivity : Off-target effects on non-kinase enzymes (e.g., PDEs) demand covalent docking studies and mutant kinase profiling .

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